7-氯-1,2,3,4-四氢吖啶-9-胺

描述

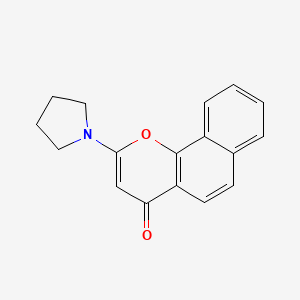

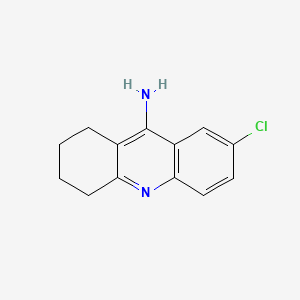

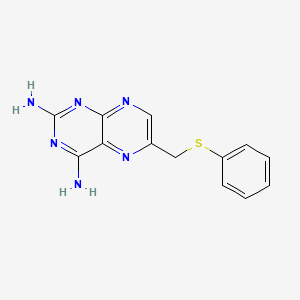

7-Chloro-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the molecular formula C13H13ClN2 . It is a derivative of 1,2,3,4-tetrahydroacridin-9-amine, which is a well-known cholinesterase inhibitor commonly used in pharmacological studies .

Synthesis Analysis

The synthesis of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine involves a reaction between zinc chloride and a mixture of 5-chloro-2-aminobenzonitrile and cyclohexanone. The reaction is kept at 120°C for 16 hours, then cooled to room temperature. The solvent is filtered, and the residue is treated with ether to collect the resulting solid. The solid is then treated with a 30% solution of NaOH in water and stirred overnight. The reaction mixture is extracted with DCM, and the organic layers are combined and dried over anhydrous Na2SO4. The solvent is evaporated under reduced pressure to produce the desired product as a yellowish solid .Molecular Structure Analysis

The molecular structure of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine includes a total of 34 bonds. There are 19 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 primary amine (aliphatic), and 1 Pyridine .科学研究应用

阿尔茨海默病治疗

7-氯-1,2,3,4-四氢吖啶-9-胺 (THA) 已被研究其在治疗阿尔茨海默病中的潜力。THA 是一种有效的胆碱酯酶抑制剂,已被用于专注于增强脑部输送和提高治疗效果的实验疗法中。使用 MO 方法的理论研究已经检查了 THA 及其衍生物的结构、反应性和稳定性,突出了它们的显着稳定性和缺乏反应性,这对药物应用至关重要 (Pop 等人,1989)。

阿尔茨海默病治疗的多靶点药物

对四氢吖啶-9-胺衍生物的设计和合成研究已导致鉴定出具有双重胆碱酯酶和淀粉样蛋白聚集抑制特性的化合物。这些化合物作为阿尔茨海默病治疗的多靶点药物显示出希望,具体衍生物显示出对丁酰胆碱酯酶和乙酰胆碱酯酶的有效抑制作用,以及显着的淀粉样蛋白聚集抑制作用 (Osman 等人,2016)。

化学合成和修饰

THA 衍生物的多功能性已通过各种化学合成方法进行了探索。例如,Buchwald-Hartwig 胺化反应已被用于高效合成功能化的 tacrines,展示了该化合物在为潜在治疗应用创造多种衍生物方面的适应性 (de Sousa 等人,2014)。

抗增殖和抗寄生虫特性

7-氯-1,2,3,4-四氢吖啶-9-胺及其衍生物已显示出对某些癌细胞系的抗增殖特性和对 Leishmania infantum 的抗寄生虫特性。这表明它们作为多方面的治疗剂的潜力,能够针对包括寄生虫感染和癌症在内的各种疾病 (Kumar 等人,2017)。

作用机制

Target of Action

The primary target of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, the compound increases the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function .

Mode of Action

7-Chloro-1,2,3,4-tetrahydroacridin-9-amine acts as an anticholinesterase agent . It reversibly binds with and inactivates cholinesterases, inhibiting the hydrolysis of acetylcholine released from functioning cholinergic neurons . This leads to an accumulation of acetylcholine at cholinergic synapses, prolonging the effect of acetylcholine .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting the action of AChE . This results in an increased concentration of acetylcholine at cholinergic synapses, enhancing the transmission of nerve impulses. The compound may also interact with the N-methyl-D-aspartate (NMDA) receptor , acting as an antagonist .

Pharmacokinetics

Similar compounds like tacrine have been shown to have low bioavailability and therapeutic index, and greater liver toxicity, which greatly limits their application .

Result of Action

The inhibition of AChE by 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine leads to an increased concentration of acetylcholine at cholinergic synapses. This enhances the transmission of nerve impulses, which can improve symptoms of conditions like Alzheimer’s disease . Some tetrahydroacridine derivatives have also shown antitumor activity against the liver cancer (HEPG2) tumor cell line .

Action Environment

The action of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine can be influenced by various environmental factors. For instance, the compound should be kept in a dark place, sealed in dry, at room temperature for optimal stability . The compound’s efficacy can also be affected by factors such as the patient’s metabolic rate, the presence of other drugs, and individual genetic variations.

生化分析

Biochemical Properties

It is known that acridine derivatives, to which this compound belongs, can intercalate into double-stranded DNA, which is fueled by charge transfer and π-stacking interactions . This intercalation can cause the helical structure of DNA to unwind, impacting biological processes involving DNA and related enzymes .

Cellular Effects

Acridine derivatives are known to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Acridine derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that acridine derivatives can interact with various enzymes and cofactors .

属性

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroacridin-9-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKKYURTEBJMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210043 | |

| Record name | Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6115-67-9 | |

| Record name | Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006115679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-1,2,3,4-tetrahydro-9-acridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE32NYP4EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazole-3-carboxylic acid, 5-[(3-chlorophenyl)methyl]-](/img/structure/B3063160.png)